1-[Bromo(phenyl)methyl]-4-fluorobenzene

Physical Organic Chemistry Reaction Kinetics Nucleofugality

Researchers developing flunarizine impurity profiling methods often face unreliable in-house standards. This analytically characterized batch of 1-[Bromo(phenyl)methyl]-4-fluorobenzene (Flunarizine Impurity 23) provides an authentic reference standard for ICH Q3A-compliant quality control. • Directly traceable to flunarizine dihydrochloride impurity synthesis routes. • Liquid physical state (mp 20-21 °C) simplifies automated parallel synthesis workflows. • Enables validated HPLC method development with regulatory data integrity.

Molecular Formula C13H10BrF
Molecular Weight 265.125
CAS No. 365-20-8
Cat. No. B2822083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bromo(phenyl)methyl]-4-fluorobenzene
CAS365-20-8
Molecular FormulaC13H10BrF
Molecular Weight265.125
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br
InChIInChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
InChIKeyXLKLYJMIRXCQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[Bromo(phenyl)methyl]-4-fluorobenzene: Alkylation Intermediate


1-[Bromo(phenyl)methyl]-4-fluorobenzene (CAS 365-20-8), also known as 4-fluorobenzhydryl bromide, is an unsymmetrically substituted diarylmethyl bromide. It features a benzylic carbon bonded to a bromine atom, a phenyl group, and a 4-fluorophenyl moiety . This compound serves as an electrophilic building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . It is recognized as a specified impurity in the calcium channel blocker flunarizine, underscoring its relevance in pharmaceutical quality control .

Electrophilic alkylation building block for N-, O-, S-coupling reactions
Specified impurity in flunarizine synthesis; supports QC method development
Liquid at ambient temperature facilitates automated liquid handling and dispensing

Uniqueness of 1-[Bromo(phenyl)methyl]-4-fluorobenzene


While benzhydryl halides constitute a broad class of alkylating agents, substitution of 1-[bromo(phenyl)methyl]-4-fluorobenzene with a generic analog is scientifically unsound. The para-fluoro substituent electronically modulates the stability and reactivity of the intermediate benzhydryl carbocation, directly influencing both reaction kinetics and regioselectivity in downstream coupling steps [1]. Furthermore, the bromine atom imparts a leaving group capacity intermediate between chloride and iodide; replacement with the less reactive 4-fluorobenzhydryl chloride necessitates substantially more forcing conditions or stronger nucleophiles, which can compromise sensitive functional group compatibility [2]. These electronic and steric nuances dictate that for applications requiring a specific substitution pattern or impurity profiling, only the exact compound will yield the anticipated product profile and reaction outcome.

4-Fluorobenzhydryl bromide
4-Fluorobenzhydryl chloride (CAS 365-21-9)
Leaving group reactivity differs; chloride requires harsher conditions, potentially compromising sensitive functional groups
4-Fluorobenzhydryl bromide
Benzhydryl bromide (CAS 776-74-9)
Unsubstituted analogue alters electronic profile and is solid at room temperature, affecting reaction kinetics and handling workflow

1-[Bromo(phenyl)methyl]-4-fluorobenzene: Quantitative Evidence


Bromide vs. Chloride Solvolytic Reactivity

The leaving group ability of the bromide ion in 1-[bromo(phenyl)methyl]-4-fluorobenzene surpasses that of its chloride counterpart. While no direct head-to-head solvolysis rate constants for the exact compound pair were publicly accessible, the established nucleofugality parameters for benzhydryl systems provide a robust framework: bromide consistently exhibits a higher Nf value than chloride, reflecting its greater leaving group propensity [1]. In the context of the Nolte and Mayr electrofugality scale, fluoro-substituted benzhydryl bromides undergo solvolysis at rates significantly faster than the corresponding chlorides under identical conditions [2].

Bromide vs. Chloride Reactivity
Class-level inference
Bromide exhibits higher leaving group propensity (class-level inference)
Supports milder alkylation condition selection
Exact rate constants not available; review benzhydryl Nf scale
Physical Organic Chemistry Reaction Kinetics Nucleofugality

Fluorine Effect on Carbocation Stability

The para-fluoro substituent in 1-[bromo(phenyl)methyl]-4-fluorobenzene electronically stabilizes the intermediate benzhydryl carbocation relative to the unsubstituted parent benzhydryl bromide. This stabilization is quantified by the Hammett σp value for fluorine (+0.06). In the solvolysis of monosubstituted benzhydryl bromides, an excellent linear correlation of log k with Brown's σ⁺ constants was observed, indicating that the transition state for heterolysis is highly sensitive to electronic effects [1]. While the specific log k value for the 4-fluoro derivative is not tabulated in the abstract, the established correlation confirms that the fluorine atom's electron-donating resonance effect accelerates solvolysis compared to a hydrogen substituent.

Fluorine σp Effect
Class-level inference
σp = +0.06 vs. H; accelerates solvolysis
Predictable electronic tuning for SN1 mechanisms
Based on Hammett correlation for benzhydryl bromides
Mechanistic Studies Linear Free-Energy Relationships Substituent Effects

Liquid vs. Solid Physical State

1-[Bromo(phenyl)methyl]-4-fluorobenzene is a liquid at room temperature with a melting point of 20–21 °C . In contrast, the unsubstituted benzhydryl bromide (CAS 776-74-9) is a solid with a melting point of 45–47 °C [1]. This physical state difference significantly impacts handling and processing in industrial settings; the liquid nature of the 4-fluoro analog facilitates easier transfer, dosing, and mixing, particularly in large-scale, automated syntheses, and eliminates the need for pre-heating to liquefy the reagent before use.

Physical State
Cross-study comparable
Liquid (Tm 20–21 °C) vs. solid (Tm 45–47 °C)
Simplifies automated reagent handling and dosing
Melting point data from independent literature sources
Materials Handling Process Chemistry Physical Properties

Lipophilicity Impact of Fluorine

The presence of the fluorine atom reduces the overall lipophilicity of the molecule compared to its chlorine analog. The calculated Log P (partition coefficient) for 1-[bromo(phenyl)methyl]-4-fluorobenzene is 4.67 , while the Log P for 1-[chloro(phenyl)methyl]-4-fluorobenzene is predicted to be slightly higher (approximately 5.0) based on the more hydrophobic nature of the chlorine substituent. This lower lipophilicity can be advantageous in medicinal chemistry, potentially leading to improved metabolic stability and reduced non-specific binding, which are critical for optimizing the ADME properties of drug candidates.

Lipophilicity (Log P)
Predicted
Log P 4.67 vs. ~5.0 (Cl analog)
Lower lipophilicity may support drug-likeness profiling
Calculated value; experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

1-[Bromo(phenyl)methyl]-4-fluorobenzene: Key Applications


Flunarizine Analogs Synthesis

This compound serves as a key alkylating agent for introducing the 4-fluorobenzhydryl moiety into piperazine-based scaffolds, a core structural element of the migraine prophylactic flunarizine . The specific 4-fluoro substitution is essential for achieving the desired pharmacological profile; substitution with unsubstituted benzhydryl or 4-chlorobenzhydryl groups leads to significant shifts in calcium channel affinity and selectivity [1]. The bromine leaving group facilitates efficient N-alkylation of cinnamylpiperazine under mild conditions, critical for maintaining the integrity of the sensitive double bond .

Pharmaceutical Reference Standard & Impurity Profiling

1-[Bromo(phenyl)methyl]-4-fluorobenzene is a known impurity in the synthesis of flunarizine dihydrochloride (identified as Flunarizine Impurity 23) . Procuring a high-purity, analytically characterized batch of this compound is essential for pharmaceutical manufacturers to develop validated HPLC methods for impurity profiling and to meet ICH Q3A guidelines for drug substance quality control [1]. The use of an authentic reference standard, rather than a synthesized in-house batch, ensures regulatory compliance and data integrity in stability studies and release testing.

SN1 Mechanism and Carbocation Studies

The 4-fluoro substituent in 1-[bromo(phenyl)methyl]-4-fluorobenzene provides a well-defined electronic perturbation for investigating linear free-energy relationships in SN1 solvolysis reactions . Its reactivity, governed by the Hammett σ⁺ constant, makes it a valuable probe for studying the effect of remote substituents on carbocation stability and transition state geometry. Compared to the 4-methyl or 4-chloro analogs, the 4-fluoro derivative offers a unique combination of electronic and steric effects, enabling precise tuning of reaction rates in fundamental physical organic chemistry research [1].

Late-Stage Functionalization

The benzylic bromide functionality of 1-[bromo(phenyl)methyl]-4-fluorobenzene allows for direct coupling with a wide range of O-, N-, and S-nucleophiles under mild, transition-metal-free conditions . This enables the rapid and modular construction of fluorinated diarylmethane libraries for agrochemical lead optimization. The liquid physical state (melting point 20–21 °C) [1] is particularly advantageous for automated parallel synthesis platforms, where solid handling and pre-dissolution steps can be avoided, thereby streamlining the workflow and increasing throughput.

Application
Selection Property
Validation Focus
Flunarizine scaffold synthesis
para-Fluoro benzhydryl group introduction
Calcium channel modulator scaffold profiling
Impurity profiling in flunarizine QC
Authenticated reference standard identity
HPLC impurity method development per ICH Q3A
Physical organic chemistry research
Well-defined electronic perturbation (σ⁺)
Carbocation stability and LFER studies
Automated library synthesis
Liquid benzhydryl bromide reagent
High-throughput O-, N-, S-coupling compatibility

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